4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Medicinal chemistry Fragment-based drug discovery Conformational constraint

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416438-67-9), systematically named 4-(1,1-dimethylethyl) 6,6-dimethyl-2,4-morpholinedicarboxylate, is a racemic N-Boc-protected morpholine-2-carboxylic acid building block bearing a geminal dimethyl substitution at the morpholine 6-position. With a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol, this compound presents as a white to off-white solid with a predicted pKa of 3.27 ± 0.40, a predicted boiling point of 374.0 ± 42.0 °C, and a predicted density of 1.145 ± 0.06 g/cm³.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 1416438-67-9
Cat. No. B2830457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
CAS1416438-67-9
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)
InChIKeyUVCRSTLUNAIJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416438-67-9) – Procurement-Grade Overview for Medicinal Chemistry Sourcing


4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416438-67-9), systematically named 4-(1,1-dimethylethyl) 6,6-dimethyl-2,4-morpholinedicarboxylate, is a racemic N-Boc-protected morpholine-2-carboxylic acid building block bearing a geminal dimethyl substitution at the morpholine 6-position [1]. With a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol, this compound presents as a white to off-white solid with a predicted pKa of 3.27 ± 0.40, a predicted boiling point of 374.0 ± 42.0 °C, and a predicted density of 1.145 ± 0.06 g/cm³ . Its calculated LogP of 1.26 and high Fsp³ carbon bond saturation value of 0.833 distinguish it from non-methylated morpholine-2-carboxylic acid congeners, providing enhanced lipophilicity and conformational constraint sought in fragment-based drug discovery and peptidomimetic design [1].

Why 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid Cannot Be Replaced by Generic Morpholine-2-Carboxylic Acid Building Blocks


Generic morpholine-2-carboxylic acid building blocks such as 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2) lack the geminal 6,6-dimethyl substitution that defines the target compound's physicochemical profile [1]. This structural difference is not cosmetic: the 6,6-dimethyl group markedly increases steric bulk, raises Fsp³ carbon saturation from approximately 0.73 in the non-methylated analog to 0.833 in the target compound, and shifts LogP from roughly 0.4 to 1.26 [1]. In practice, substituting the non-methylated analog into a synthetic route optimized for the dimethyl variant can alter ring conformational preference, change the steric environment during amide bond formation at the 2-carboxylic acid handle, and modify the metabolic stability of downstream products—compromising the structure-activity relationships that motivated the original scaffold selection [2].

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid – Quantitative Procurement Differentiation Evidence


Conformational Rigidity Advantage: Fsp³ and LogP Comparison Against Non-Methylated 4-Boc-Morpholine-2-Carboxylic Acid

The geminal 6,6-dimethyl substitution on the morpholine ring imparts a measurable increase in both three-dimensionality and lipophilicity relative to the non-methylated comparator 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2). The target compound achieves an Fsp³ value of 0.833 versus approximately 0.73 for the comparator, indicating a higher fraction of sp³-hybridized carbons and thus greater conformational complexity—a parameter associated with improved clinical success rates in drug discovery [1]. The calculated LogP rises from 0.4 (comparator) to 1.26 (target), representing a ~3.2-fold increase in theoretical octanol-water partition coefficient that may enhance membrane permeability while remaining within the favorable range for oral bioavailability [1].

Medicinal chemistry Fragment-based drug discovery Conformational constraint

Synthetic Intermediate Purity: HPLC-Verified ≥98% Purity Specification Across Independent Supplier Lots

Multiple independent suppliers consistently report purity at or above 98% for CAS 1416438-67-9, with verification by HPLC, LCMS, or GCMS . This compares favorably with the non-methylated comparator 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2), where ≥98% purity represents an upper-bound specification rather than a multi-supplier standard . The 6,6-dimethyl substitution likely facilitates chromatographic separation from synthetic byproducts, enabling reliable attainment of high purity at commercial scale .

Organic synthesis Quality control Building block procurement

Batch-to-Batch Reproducibility: Published Analytical QC Framework Supporting GMP-Adjacent Sourcing

SynHet offers CAS 1416438-67-9 with ISO 9001 quality management certification and provides a comprehensive analytical QC panel including HPLC, GC-FID, MS, ¹H/¹³C NMR, FTIR, CHNS elemental analysis, and titration upon request . MolCore similarly provides the compound under an ISO-certified system with NLT 97% purity specification for global pharmaceutical R&D and quality control applications . This level of documented batch characterization exceeds the typical single-method (NMR-only or HPLC-only) certificate of analysis provided for the non-methylated comparator 4-Boc-morpholine-2-carboxylic acid by many vendors .

Analytical chemistry Quality assurance Pharmaceutical intermediate sourcing

Supply Chain Diversity: Multi-Continent Stock Availability Versus Single-Region Sourcing for Non-Methylated Analogs

CAS 1416438-67-9 is stocked by at least 14 suppliers across 57 catalog entries on the Chemspace aggregator platform, with confirmed physical inventory in the UK (Fluorochem: 100 mg, 250 mg, and 1 g pack sizes in stock), China (Leyan: >10 units of 100 mg and 250 mg in Wuhan and Shanghai warehouses), and the USA (AKSci: Bay Area, California) [1]. In contrast, the non-methylated comparator 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2) shows more geographically concentrated availability with fewer stocking locations and longer lead times for non-stock pack sizes .

Supply chain resilience Building block procurement Global sourcing

Orthogonal Protecting Group Compatibility: Boc Stability with Free 2-Carboxylic Acid for Sequential Derivatization

The compound features a stable N-Boc protecting group that shields the morpholine nitrogen during reactions at the free 2-carboxylic acid handle, enabling selective amide coupling, esterification, or reduction without premature N-deprotection . This orthogonal protection profile mirrors that of the non-methylated 4-Boc-morpholine-2-carboxylic acid. The 4-Cbz-protected analog (4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, CAS 135782-21-7) requires hydrogenolysis for deprotection, which may be incompatible with reduction-sensitive functionality elsewhere in the molecule, whereas the Boc group of the target compound is removed under mild acidic conditions (TFA or HCl/dioxane) that are broadly compatible with diverse synthetic intermediates .

Peptide synthesis Protecting group strategy Orthogonal functionalization

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid – Evidence-Backed Research and Industrial Application Scenarios


Fragment Library Design Requiring Enhanced Three-Dimensionality (Fsp³ > 0.8)

Medicinal chemistry teams constructing fragment screening libraries benefit from the compound's Fsp³ value of 0.833, which places it in the upper quartile of fragment-like three-dimensionality and distinguishes it from the flatter non-methylated analog (Fsp³ ≈ 0.73) [1]. Fragments with higher Fsp³ values are associated with improved selectivity profiles and higher clinical success rates in retrospective analyses, making CAS 1416438-67-9 a strategically differentiated procurement choice for fragment-based drug discovery programs [1].

Peptidomimetic Synthesis Requiring Conformationally Constrained Morpholine Scaffolds

The geminal dimethyl group at the morpholine 6-position restricts ring conformational freedom relative to unsubstituted morpholine analogs [1]. This conformational constraint is valuable in peptidomimetic design where restricting backbone flexibility can enhance target binding affinity and metabolic stability of peptide-derived therapeutics. The orthogonal Boc/COOH protection enables sequential elongation from either the N- or C-terminus of the morpholine scaffold, a synthetic advantage documented in patent literature for related Boc-morpholine-carboxylic acid intermediates [2].

Multi-Step Pharmaceutical Intermediate Synthesis with Full Batch Traceability Requirements

For pharmaceutical development programs requiring ISO 9001-certified intermediates with comprehensive analytical documentation (IND/IMPD enabling studies), CAS 1416438-67-9 is available from ISO-certified suppliers offering multi-method QC panels including HPLC, GC-FID, MS, NMR, FTIR, and CHNS elemental analysis [1]. This analytical rigor exceeds the typical single-method CoA provided for many comparator morpholine building blocks, supporting regulatory filing requirements without additional in-house characterization burden [1].

Global Multi-Site Research Programs Requiring Geographically Redundant Supply

Organizations with research sites across North America, Europe, and Asia can source CAS 1416438-67-9 from regionally stocked inventory in the USA (AKSci), UK (Fluorochem), and China (Leyan, MolCore, SynHet), with confirmed on-hand stock and competitive pack sizes from 50 mg to bulk quantities [1][2]. This multi-continent stocking footprint supports just-in-time procurement, reduces international shipping delays, and mitigates single-point-of-failure supply risks that affect less widely distributed morpholine building blocks [1][2].

Quote Request

Request a Quote for 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.